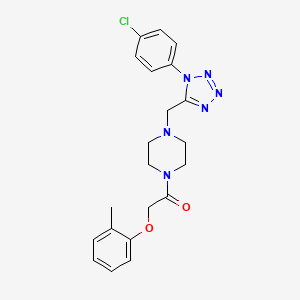

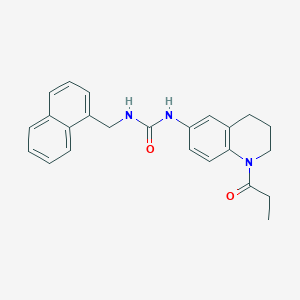

![molecular formula C9H17NO2 B2659801 (5Ar,8aS)-3,3-dimethyl-5,5a,6,7,8,8a-hexahydro-1H-[1,3]dioxepino[5,6-c]pyrrole CAS No. 2445749-36-8](/img/structure/B2659801.png)

(5Ar,8aS)-3,3-dimethyl-5,5a,6,7,8,8a-hexahydro-1H-[1,3]dioxepino[5,6-c]pyrrole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(5Ar,8aS)-3,3-dimethyl-5,5a,6,7,8,8a-hexahydro-1H-[1,3]dioxepino[5,6-c]pyrrole” is a chemical compound with the CAS Number: 2445749-36-8 . It has a molecular weight of 171.24 . The compound is a liquid at room temperature .

Synthesis Analysis

The synthesis of pyrrole derivatives, which this compound is a part of, can be achieved through various methods. One of the common methods is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia . Other methods include the use of metal-catalyzed conversion of primary diols and amines , and the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines .Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring, which is a five-membered aromatic heterocycle . The InChI code for this compound is 1S/C9H17NO2/c1-9(2)11-5-7-3-10-4-8(7)6-12-9/h7-8,10H,3-6H2,1-2H3/t7-,8+ .Chemical Reactions Analysis

The chemical reactions involving pyrrole derivatives can be quite diverse. For instance, pyrrole can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles . Also, Michael addition of pyrrole with electrophilic olefins can afford N-alkylpyrroles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its liquid state at room temperature . The compound has a molecular weight of 171.24 .科学的研究の応用

Ring Opening Reactions and Derivative Formation

A study by Šafár̆ et al. (2000) discussed the reaction of a compound structurally related to (5Ar,8aS)-3,3-dimethyl-5,5a,6,7,8,8a-hexahydro-1H-[1,3]dioxepino[5,6-c]pyrrole with cyclic secondary amines. This research showed the formation of various derivatives through ring opening reactions, highlighting the compound's potential in synthetic chemistry (Šafár̆ et al., 2000).

Synthesis and SAR of Progesterone Receptor Modulators

In a study by Fensome et al. (2008), researchers investigated the design, synthesis, and structure-activity relationship (SAR) of pyrrole-oxindole progesterone receptor modulators. These findings could be relevant to the application of this compound in medical research, particularly in female healthcare (Fensome et al., 2008).

Microwave-Assisted Synthesis

Naidu and Bhuyan (2014) demonstrated a microwave-assisted synthesis of novel pyrrole derivatives, emphasizing the efficiency of this method in producing compounds with potential pharmaceutical applications. This method could be applicable to the synthesis of derivatives of this compound (Naidu & Bhuyan, 2014).

Antimicrobial Activity of Pyrrole Derivatives

Hublikar et al. (2019) explored the synthesis of certain pyrrole derivatives with potential antimicrobial properties. This study provides insights into the application of this compound in developing new antimicrobial agents (Hublikar et al., 2019).

Safety and Hazards

The compound is classified under the GHS05 and GHS07 hazard categories . The hazard statements associated with it are H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

将来の方向性

The future directions for this compound and other pyrrole derivatives could involve further exploration of their biological activities and potential applications in pharmaceuticals, organic materials, and bioactive molecules . More research is needed to understand their action mechanisms and to conduct Structure-Activity Relationship (SAR) studies .

特性

IUPAC Name |

(5aR,8aS)-3,3-dimethyl-5,5a,6,7,8,8a-hexahydro-1H-[1,3]dioxepino[5,6-c]pyrrole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-9(2)11-5-7-3-10-4-8(7)6-12-9/h7-8,10H,3-6H2,1-2H3/t7-,8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORZKDJGRRPIBQJ-OCAPTIKFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2CNCC2CO1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@H]2CNC[C@H]2CO1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2659721.png)

![1-[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2659722.png)

![(2E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(2-fluoro-5-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2659727.png)

![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate](/img/structure/B2659736.png)

![6-methoxy-2-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B2659737.png)

![N-benzyl-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2659738.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(methylthio)benzamide](/img/structure/B2659740.png)